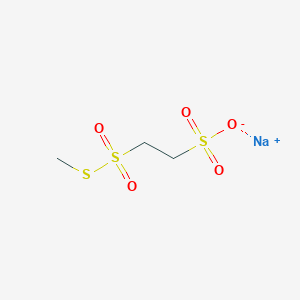
N-Benzyl-1,3,2-benzodithiazole S-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-1,3,2-benzodithiazole S-oxide (BBTSO) is a synthetic compound that has been used in various scientific research applications. It is a heterocyclic organic compound that contains a benzodithiazole ring with a benzyl group attached to it. BBTSO is a versatile compound that has been used in various fields such as organic synthesis, material science, and biochemistry.
Mechanism of Action
The mechanism of action of N-Benzyl-1,3,2-benzodithiazole S-oxide is not well understood, but it is believed to involve the formation of reactive oxygen species. N-Benzyl-1,3,2-benzodithiazole S-oxide can undergo oxidation to form a sulfenic acid, which can then react with hydrogen peroxide to form a sulfinic acid. The sulfinic acid can then undergo further oxidation to form a sulfonic acid, which can generate reactive oxygen species such as superoxide and hydrogen peroxide. These reactive oxygen species can then react with cellular components such as proteins and lipids, leading to oxidative damage.
Biochemical and Physiological Effects:
N-Benzyl-1,3,2-benzodithiazole S-oxide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-Benzyl-1,3,2-benzodithiazole S-oxide can induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. N-Benzyl-1,3,2-benzodithiazole S-oxide has also been shown to have anti-inflammatory properties and can inhibit the activity of enzymes such as carbonic anhydrase. In vivo studies have shown that N-Benzyl-1,3,2-benzodithiazole S-oxide can reduce blood pressure and improve glucose tolerance in rats.
Advantages and Limitations for Lab Experiments
N-Benzyl-1,3,2-benzodithiazole S-oxide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile compound that can be used in various reactions and applications. However, N-Benzyl-1,3,2-benzodithiazole S-oxide also has some limitations. It is a toxic compound that can cause oxidative damage to cells and tissues. It also has limited solubility in water, which can make it difficult to use in aqueous solutions.
Future Directions
There are several future directions for the research and development of N-Benzyl-1,3,2-benzodithiazole S-oxide. One direction is the synthesis of new derivatives of N-Benzyl-1,3,2-benzodithiazole S-oxide with improved properties such as increased solubility and reduced toxicity. Another direction is the exploration of N-Benzyl-1,3,2-benzodithiazole S-oxide as a potential therapeutic agent for various diseases such as cancer, inflammation, and microbial infections. Further studies are also needed to elucidate the mechanism of action of N-Benzyl-1,3,2-benzodithiazole S-oxide and its effects on cellular and molecular processes.
Synthesis Methods
N-Benzyl-1,3,2-benzodithiazole S-oxide can be synthesized in various ways, but the most common method is the oxidation of N-benzyl-1,3,2-benzodithiazole with hydrogen peroxide in the presence of acetic acid. The reaction proceeds through the formation of an intermediate sulfenic acid, which is then oxidized to N-Benzyl-1,3,2-benzodithiazole S-oxide. The yield of the reaction is typically high, and the purity of the product can be improved by recrystallization.
Scientific Research Applications
N-Benzyl-1,3,2-benzodithiazole S-oxide has been used in various scientific research applications, including organic synthesis, material science, and biochemistry. In organic synthesis, N-Benzyl-1,3,2-benzodithiazole S-oxide has been used as a reagent for the oxidation of alcohols and sulfides. It has also been used as a catalyst in various reactions such as the oxidation of alkenes and the synthesis of heterocycles. In material science, N-Benzyl-1,3,2-benzodithiazole S-oxide has been used as a building block for the synthesis of polymers and as a dopant for organic light-emitting diodes. In biochemistry, N-Benzyl-1,3,2-benzodithiazole S-oxide has been used as a probe for the detection of reactive oxygen species and as an inhibitor of enzymes such as carbonic anhydrase.
properties
CAS RN |
145025-50-9 |
|---|---|
Product Name |
N-Benzyl-1,3,2-benzodithiazole S-oxide |
Molecular Formula |
C13H11NOS2 |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
2-benzyl-1λ4,3,2-benzodithiazole 1-oxide |
InChI |
InChI=1S/C13H11NOS2/c15-17-13-9-5-4-8-12(13)16-14(17)10-11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
HJBJVVJKXTUDQZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2SC3=CC=CC=C3S2=O |
Canonical SMILES |
C1=CC=C(C=C1)CN2SC3=CC=CC=C3S2=O |
synonyms |
N-benzyl-1,3,2-benzodithiazole S-oxide N-Bz-1,3,2-BDTSO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide](/img/structure/B115924.png)








